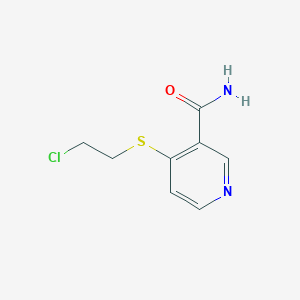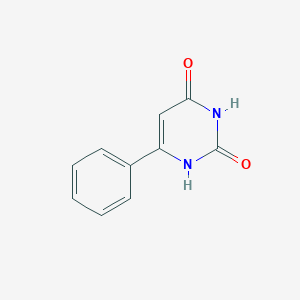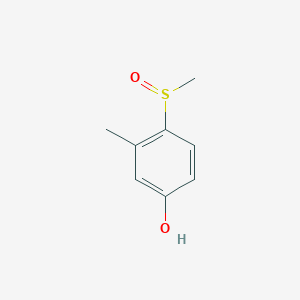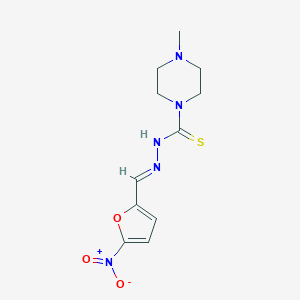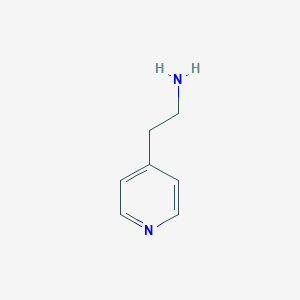
Quinoline, 4,8-dinitro-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4,8-dinitro-, 1-oxide, also known as DNQ, is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions. DNQ has been widely used in the field of organic synthesis as a powerful oxidizing agent.
Aplicaciones Científicas De Investigación
The primary application of Quinoline, 4,8-dinitro-, 1-oxide is in the field of organic synthesis. It has been used as a powerful oxidizing agent for the conversion of alcohols to aldehydes and ketones. Quinoline, 4,8-dinitro-, 1-oxide has also been used in the synthesis of heterocyclic compounds, such as quinolines and isoquinolines.
Mecanismo De Acción
Quinoline, 4,8-dinitro-, 1-oxide is a powerful oxidizing agent that can oxidize alcohols to aldehydes and ketones. The mechanism of action involves the transfer of oxygen atoms from Quinoline, 4,8-dinitro-, 1-oxide to the alcohol molecule. The resulting intermediate is then converted to the aldehyde or ketone product.
Biochemical and Physiological Effects
Quinoline, 4,8-dinitro-, 1-oxide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic to some microorganisms and has been used as a disinfectant in the food industry. Quinoline, 4,8-dinitro-, 1-oxide has also been reported to have mutagenic and carcinogenic properties, although further research is needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinoline, 4,8-dinitro-, 1-oxide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive reagent that is readily available. Quinoline, 4,8-dinitro-, 1-oxide is also a powerful oxidizing agent that can be used in a wide range of organic synthesis reactions. However, Quinoline, 4,8-dinitro-, 1-oxide is highly reactive and can be hazardous to handle. Special precautions must be taken when working with Quinoline, 4,8-dinitro-, 1-oxide, including the use of protective clothing and equipment.
Direcciones Futuras
There are several future directions for research on Quinoline, 4,8-dinitro-, 1-oxide. One area of research is the development of new synthetic methods that use Quinoline, 4,8-dinitro-, 1-oxide as an oxidizing agent. Another area of research is the study of the biochemical and physiological effects of Quinoline, 4,8-dinitro-, 1-oxide. Further research is needed to determine the mutagenic and carcinogenic properties of Quinoline, 4,8-dinitro-, 1-oxide. Additionally, research is needed to develop safer methods for handling Quinoline, 4,8-dinitro-, 1-oxide in the laboratory.
Conclusion
In conclusion, Quinoline, 4,8-dinitro-, 1-oxide is a powerful oxidizing agent that has been widely used in the field of organic synthesis. It has several advantages for use in laboratory experiments but can be hazardous to handle. Further research is needed to determine the biochemical and physiological effects of Quinoline, 4,8-dinitro-, 1-oxide and to develop safer methods for handling it in the laboratory.
Métodos De Síntesis
Quinoline, 4,8-dinitro-, 1-oxide can be synthesized by the nitration of quinoline with a mixture of nitric and sulfuric acids. The reaction takes place at a temperature of around 0-5°C and yields Quinoline, 4,8-dinitro-, 1-oxide as a yellow crystalline solid. The synthesis method is relatively simple and has been widely used in the laboratory.
Propiedades
Número CAS |
14753-19-6 |
|---|---|
Nombre del producto |
Quinoline, 4,8-dinitro-, 1-oxide |
Fórmula molecular |
C9H5N3O5 |
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
4,8-dinitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5N3O5/c13-10-5-4-7(11(14)15)6-2-1-3-8(9(6)10)12(16)17/h1-5H |
Clave InChI |
VTEYIVXQGGFQFY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-] |
Otros números CAS |
14753-19-6 |
Sinónimos |
Quinoline, 4,8-dinitro-, 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



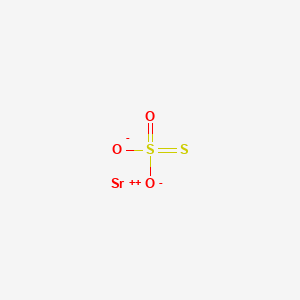
![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
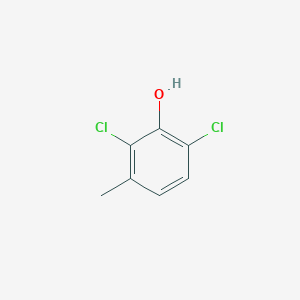
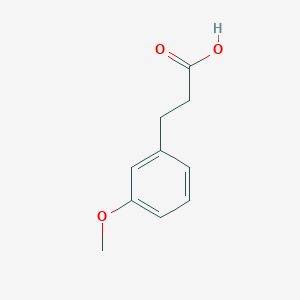

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)


![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)
